molecular formula C7H5NO3S B11715433 4-(2-Thienyl)oxazolidine-2,5-dione

4-(2-Thienyl)oxazolidine-2,5-dione

Cat. No.: B11715433
M. Wt: 183.19 g/mol
InChI Key: MNHDQIFZRXBBJW-UHFFFAOYSA-N
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Description

4-(2-Thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring fused with a thienyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)oxazolidine-2,5-dione typically involves the reaction of thienyl-substituted amines with carbon dioxide or carbonyl-containing compounds. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization . This method provides a convenient and efficient route to the desired oxazolidine-2,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thienyl compounds .

Scientific Research Applications

4-(2-Thienyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thienyl)oxazolidine-2,5-dione is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for various applications .

Properties

Molecular Formula

C7H5NO3S

Molecular Weight

183.19 g/mol

IUPAC Name

4-thiophen-2-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-2-1-3-12-4/h1-3,5H,(H,8,10)

InChI Key

MNHDQIFZRXBBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

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